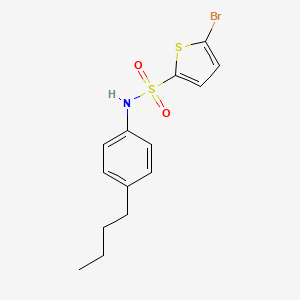![molecular formula C15H19NO3 B4669757 N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide](/img/structure/B4669757.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide
Übersicht
Beschreibung
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide, also known as BPAP, is a novel psychoactive compound that has been studied for its potential use in treating various neurological disorders. BPAP is a non-amphetamine stimulant that has been shown to have fewer side effects than traditional stimulants. In
Wirkmechanismus
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide works by increasing the release of dopamine and norepinephrine in the brain. This leads to an increase in cognitive function, mood, and wakefulness. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide also has a low affinity for dopamine and norepinephrine transporters, which means it has a lower risk of abuse and addiction than traditional stimulants.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and mood. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide also increases wakefulness and alertness, making it a potential treatment for narcolepsy. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has been shown to have fewer side effects than traditional stimulants, including a lower risk of abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has a low risk of abuse and addiction. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide also has fewer side effects than traditional stimulants, which makes it a safer alternative for research purposes. However, N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide is still a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Zukünftige Richtungen
There are several future directions for N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide research. One potential area of study is its use in treating ADHD. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has been shown to improve cognitive function and mood, which are two key symptoms of ADHD. Another potential area of study is its use in treating depression. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has been shown to increase dopamine and norepinephrine levels in the brain, which are two neurotransmitters that are often depleted in people with depression. Finally, N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide could be studied for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide is a novel psychoactive compound that has been studied for its potential use in treating various neurological disorders. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide works by increasing dopamine and norepinephrine levels in the brain, which can improve cognitive function and mood. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its ease of synthesis and low risk of abuse and addiction. However, more research is needed to fully understand its potential uses and limitations.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has been studied for its potential use in treating various neurological disorders, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and mood.
Eigenschaften
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(16-15(17)11-4-2-3-5-11)12-6-7-13-14(8-12)19-9-18-13/h6-8,10-11H,2-5,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERCVZAZCNOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4669675.png)
![3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4669678.png)
![4-fluoro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4669682.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4669692.png)

![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4669712.png)
![2-amino-4-(4-ethoxyphenyl)-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4669720.png)
![3-[(3,4-dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4669722.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4669740.png)

![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)